molecular formula C13H29N3O B8468862 2-{[(4-{[(3-Aminopropyl)amino]methyl}cyclohexyl)methyl]amino}ethan-1-ol CAS No. 62221-19-6

2-{[(4-{[(3-Aminopropyl)amino]methyl}cyclohexyl)methyl]amino}ethan-1-ol

Cat. No. B8468862
M. Wt: 243.39 g/mol
InChI Key: HKKUFSMDTIWPMI-UHFFFAOYSA-N
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Patent
US04049417

Procedure details

Acrylonitrile (10.6 g., 0.2 mole) is added dropwise over a 15 minute period to N-(2-hydroxyethyl)-1,4-cyclohexanebis(methylamine) (37.2 g., 0.4 mole) with stirring and ice bath cooling. After complete addition, the reaction mixture is stirred an additional 2 hours at 5° C., allowed to gradually warm over a 1 hour period. heated 2 hours at 45° C. and finally 1 hour at 90° C. It is then fractionated under reduced pressure up to an internal temperature of 170° C. The residue is dissolved in 200 ml. ethyl alcohol, cooled in an ice bath and saturated with ammonia gas at 0° C. Approximately 5 ml. of sponge nickel catalyst (W. R. Grace Co., Davison Chem. Division) is added and the mixture shaken under hydrogen at 150 psi until no further hydrogen uptake. The catalyst is removed by suction, filtration under nitrogen, the solvent stripped away and the residue fractionally distilled under reduced pressure. The trimaine product is readily distinguished from cyanoethylated diamine by its lower Rf on silica gel using a solution of 1 volume concentrated aqueous ammonium hydroxide in 4 volume methyl alcohol. The synthesis is an adaptation of the method of M. Israel et al, J. Med. Chem., 7, 710 (1964) for the preparation of polymethylenepolyamines.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[OH:5][CH2:6][CH2:7][NH:8][CH2:9][CH:10]1[CH2:15][CH2:14][CH:13]([CH2:16][NH2:17])[CH2:12][CH2:11]1.N.[H][H]>[Ni].C(O)C>[NH2:4][CH2:1][CH2:2][CH2:3][NH:17][CH2:16][CH:13]1[CH2:14][CH2:15][CH:10]([CH2:9][NH:8][CH2:7][CH2:6][OH:5])[CH2:11][CH2:12]1

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
37.2 g
Type
reactant
Smiles
OCCNCC1CCC(CC1)CN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
ice bath cooling
ADDITION
Type
ADDITION
Details
After complete addition
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred an additional 2 hours at 5° C.
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to gradually warm over a 1 hour period
Duration
1 h
CUSTOM
Type
CUSTOM
Details
is then fractionated under reduced pressure up to an internal temperature of 170° C
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 200 ml
CUSTOM
Type
CUSTOM
Details
The catalyst is removed by suction, filtration under nitrogen
DISTILLATION
Type
DISTILLATION
Details
the residue fractionally distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
, 7, 710 (1964) for the preparation of polymethylenepolyamines

Outcomes

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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